molecular formula C35H70N2O3 B3044049 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea CAS No. 361450-27-3

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea

Cat. No.: B3044049
CAS No.: 361450-27-3
M. Wt: 566.9 g/mol
InChI Key: JQSYZQHPVKHGHT-QKSCFGQVSA-N
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Description

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea is a complex organic compound characterized by its unique structure, which includes a long hydrocarbon chain with hydroxyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include octadec-4-en-2-ol and hexadecylamine.

    Formation of the Urea Moiety: The reaction between octadec-4-en-2-ol and hexadecylamine in the presence of a suitable catalyst, such as a carbodiimide, leads to the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The double bond in the hydrocarbon chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like halides or amines

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and metabolic disorders.

    Industry: Utilized in the development of advanced materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
  • 1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexylurea

Uniqueness

1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea is unique due to its specific combination of a long hydrocarbon chain, hydroxyl groups, and a urea moiety. This structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-35(40)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-34,38-39H,3-27,29,31-32H2,1-2H3,(H2,36,37,40)/b30-28+/t33-,34+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSYZQHPVKHGHT-QKSCFGQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea
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1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea

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